
GSK256471
Overview
Description
GSK 256471 is a small molecule drug developed by GlaxoSmithKline Research & Development Ltd. It is classified as a neurokinin 3 receptor antagonist, which means it inhibits the activity of the neurokinin 3 receptor. This compound has shown potential in the treatment of central nervous system diseases, particularly schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 256471 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of GSK 256471 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
In Vitro Reactivity and Stability
Property | Value/Observation | Source |
---|---|---|
Solubility | Low in aqueous buffers; soluble in DMSO | |
Stability | Stable at -20°C (powder), degrades at RT | |
Degradation Pathways | Hydrolysis of sulfonamide under extreme pH |
-
Hydrolysis : The sulfonamide group undergoes cleavage in strongly acidic/basic conditions, yielding sulfonic acid and amine byproducts .
-
Oxidation : The quinoline core may oxidize under radical-rich environments, forming N-oxide derivatives .
Mechanistic Role in Receptor Antagonism
This compound inhibits NK₃ receptors via:
-
Competitive binding : Blocks neurokinin B (NKB) by occupying the orthosteric site .
-
Allosteric modulation : Stabilizes inactive receptor conformations through interactions with transmembrane domains .
Key Interactions :
-
Sulfonamide oxygen forms hydrogen bonds with Thr²⁹⁶ (human NK₃ receptor) .
-
Quinoline nitrogen participates in π-π stacking with Phe³⁰⁰ .
Metabolic Pathways
Limited data exist, but cytochrome P450 (CYP3A4/2D6)-mediated oxidation is predicted due to:
-
Primary metabolites : Hydroxylation at the quinoline ring (C-3 or C-6 positions) .
-
Excretion : Glucuronidation of hydroxylated metabolites enhances water solubility .
Comparative Reactivity with Analogues
Compound | Structural Variation | Receptor Affinity (pKᵢ) | Stability (t₁/₂) |
---|---|---|---|
This compound | Sulfonamide + methyl groups | 8.9 (human) | >24 hrs (pH 7.4) |
GSK172981 | 3-Aminoquinoline | 8.2 | 12 hrs |
EVT-270068 | Thiourea replacement | 7.8 | 6 hrs |
Data suggest sulfonamide derivatives exhibit superior stability and binding affinity .
Scientific Research Applications
GSK256471 is a compound primarily studied for its potential applications in treating various neurological disorders, particularly schizophrenia. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.
Schizophrenia Treatment
This compound has been evaluated for its efficacy in preclinical models of schizophrenia. Studies have shown that it can effectively reduce dopamine levels in the nucleus accumbens, an area of the brain involved in reward and motivation pathways that are often dysregulated in schizophrenia.
- Case Study : In a study involving guinea pigs, this compound was administered at a dose of 1 mg/kg, which resulted in significant attenuation of haloperidol-induced dopamine release . This suggests that this compound may counteract some of the side effects associated with traditional antipsychotic medications.
Central Nervous System Penetration
Research indicates that this compound possesses favorable pharmacokinetic properties, allowing it to penetrate the central nervous system effectively. This characteristic is crucial for compounds targeting neurological disorders.
- Data Table: Pharmacokinetic Properties
Property | Value |
---|---|
pK(i) (human NK3 receptor) | 8.9 |
pK(i) (guinea pig NK3 receptor) | 8.4 |
ED(50) (CNS receptor occupancy) | 0.9 mg/kg (i.p.) |
Comparative Studies with Other Compounds
This compound has been compared with other NK3 receptor antagonists, such as GSK172981, to evaluate differences in efficacy and side effect profiles.
Mechanism of Action
GSK 256471 exerts its effects by binding to and inhibiting the neurokinin 3 receptor. This receptor is involved in various signaling pathways in the central nervous system. By blocking this receptor, GSK 256471 can modulate neurotransmitter release and neuronal activity, which may help alleviate symptoms of central nervous system diseases .
Comparison with Similar Compounds
Similar Compounds
Osanetant: Another neurokinin 3 receptor antagonist with similar therapeutic potential.
Uniqueness
GSK 256471 is unique due to its high affinity for the neurokinin 3 receptor and its potential for treating schizophrenia. Its specific chemical structure and pharmacological properties differentiate it from other neurokinin 3 receptor antagonists .
Biological Activity
GSK256471 is a selective antagonist of the neurokinin-3 (NK3) receptor, primarily developed for the treatment of various conditions related to the tachykinin neuropeptide system. This compound has garnered attention due to its potential therapeutic applications, particularly in managing disorders such as depression, anxiety, and other neuropsychiatric conditions.
This compound functions by selectively binding to the NK3 receptor, which is a member of the tachykinin receptor family. The NK3 receptor is known to be involved in several physiological processes, including mood regulation, pain perception, and neurogenic inflammation. By inhibiting this receptor, this compound can modulate these processes effectively.
Pharmacodynamics
Research indicates that this compound exhibits high affinity for the NK3 receptor with a Ki value less than 1 nM, demonstrating its potency as an antagonist. It has been shown to significantly reduce NK3 receptor-mediated signaling pathways in vitro and in vivo.
Table 1: Affinity and Selectivity Profile of this compound
Parameter | Value |
---|---|
Ki (NK3 receptor) | < 1 nM |
Selectivity (NK1/NK2) | Highly selective |
Inhibition of NK3 activity | Significant at low doses |
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce anxiety-like behaviors in rodent models. For instance, administration of this compound led to decreased immobility in forced swim tests, suggesting an antidepressant-like effect.
Case Study: Rodent Model of Anxiety
- Objective : Evaluate the anxiolytic effects of this compound.
- Method : Male rats were administered this compound prior to behavioral testing.
- Results : Rats exhibited reduced anxiety-like behaviors compared to control groups.
Clinical Implications
The biological activity of this compound suggests potential applications in treating mood disorders. Its ability to selectively inhibit NK3 receptors may provide a novel approach for managing conditions such as:
- Depression
- Generalized Anxiety Disorder (GAD)
- Post-Traumatic Stress Disorder (PTSD)
Efficacy in Clinical Trials
Recent clinical trials have focused on assessing the safety and efficacy of this compound in human subjects. Preliminary results indicate that patients receiving this compound report improved mood and reduced anxiety symptoms compared to placebo groups.
Table 2: Summary of Clinical Trial Findings
Study Phase | Participants | Outcome Measures | Results |
---|---|---|---|
Phase I | 100 | Safety, Tolerability | Well tolerated; no serious AEs |
Phase II | 200 | Depression Scale Scores | Significant improvement |
Comparative Analysis with Other Antagonists
In comparison with other NK3 antagonists like SB235375 and SR142801, this compound shows enhanced selectivity and a more favorable side effect profile.
Table 3: Comparative Efficacy of NK3 Antagonists
Compound | Selectivity | Efficacy on Anxiety Models |
---|---|---|
This compound | High | Significant |
SB235375 | Moderate | Moderate |
SR142801 | Low | Variable |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for GSK256471, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should include detailed stoichiometric ratios, reaction conditions (temperature, solvent system), and purification steps (e.g., column chromatography, recrystallization). Reproducibility requires adherence to standardized characterization methods such as NMR (for structural confirmation) and HPLC (for purity assessment ≥95%). Always cross-reference protocols with peer-reviewed literature and validate using control experiments .
Q. What in vitro and in vivo models are commonly used to study this compound’s mechanism of action?
- Methodological Answer :
- In vitro: Use cell lines (e.g., HEK293 for receptor-binding assays) with dose-response curves (IC₅₀/EC₅₀ calculations) and Western blotting for protein expression analysis.
- In vivo: Rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (plasma half-life, bioavailability) and behavioral assays (e.g., forced swim test for antidepressant activity). Ensure ethical compliance (IACUC protocols) and statistical power analysis (≥80%) to minimize Type II errors .
Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays) or buffer conditions (pH, ion concentration). Conduct meta-analyses to identify confounding variables and perform head-to-head comparisons under standardized conditions. Use Bland-Altman plots to quantify systematic biases .
Advanced Research Questions
Q. What strategies optimize this compound’s selectivity profile against off-target receptors in complex biological systems?
- Methodological Answer :
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and free energy calculations (MM/PBSA) to assess selectivity.
- Experimental Validation : Employ high-throughput selectivity panels (e.g., Eurofins CEREP panel) and functional assays (e.g., calcium flux for GPCRs). Triangulate data with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .
Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Contradictions often stem from species-specific metabolism (e.g., cytochrome P450 variations) or translational gaps (e.g., biomarker validity). Apply the "principal contradiction" framework :
Identify dominant factors (e.g., pharmacokinetics vs. target engagement).
Validate preclinical models using humanized systems (e.g., liver-chip for metabolic profiling).
Re-analyze clinical data with causal inference models (e.g., Bayesian networks) to isolate confounding variables .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response relationships. For longitudinal toxicity data, apply mixed-effects models to account for inter-individual variability. Survival analysis (Kaplan-Meier curves with log-rank tests) is critical for time-to-event endpoints. Always report effect sizes (Cohen’s d) and confidence intervals .
Q. Experimental Design & Data Integrity
Q. What steps ensure rigorous validation of this compound’s metabolite identification in pharmacokinetic studies?
- Methodological Answer :
- Sample Preparation : Use stable isotope labeling (¹³C/²H) to trace metabolites.
- Analytical Workflow : Combine LC-MS/MS (Q-TOF for high resolution) with NMR for structural elucidation.
- Data Verification : Cross-check against metabolic databases (e.g., HMDB) and confirm with synthetic standards. Report fragmentation patterns and retention times .
Q. How should researchers design studies to differentiate this compound’s direct pharmacological effects from placebo responses in neuropsychiatric models?
- Methodological Answer :
- Blinding : Double-blind randomization with vehicle controls.
- Endpoint Selection : Use objective biomarkers (e.g., fMRI for neural activity) alongside behavioral metrics.
- Power Analysis : Calculate sample size based on effect sizes from pilot studies (α=0.05, β=0.2).
- Data Transparency : Pre-register protocols (e.g., OSF) and share raw data in repositories like Figshare .
Q. Literature & Data Synthesis
Q. What systematic review methodologies are effective for synthesizing heterogeneous data on this compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines:
Define inclusion/exclusion criteria (PICO framework: Population, Intervention, Comparison, Outcome).
Use Covidence for screening and data extraction.
Assess bias risk (ROBINS-I tool) and heterogeneity (I² statistic).
Perform meta-regression to explore sources of variability (e.g., study design, dosage) .
Q. How can researchers leverage Google Scholar’s advanced features to track emerging studies on this compound?
- Methodological Answer :
- Alerts : Set up keyword alerts ("this compound AND pharmacokinetics") with Boolean operators.
- Citation Tracking : Use "Cited by" feature to identify derivative studies.
- Author Profiles : Follow prolific contributors in the field.
- Library Integration : Link institutional access for full-text retrieval .
Properties
CAS No. |
1133706-08-7 |
---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1 |
InChI Key |
YTXUTYGRBYCUIL-HHHXNRCGSA-N |
SMILES |
O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5 |
Isomeric SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
Canonical SMILES |
CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK256471; GSK-256471; GSK 256471. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.